2'-amino-1-(hydroxymethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile typically involves multicomponent reactions. One common method is the three-component cyclocondensation reaction involving isatins, pyrazolones, and malononitrile in aqueous media. This reaction is often catalyzed by nanoporous materials such as SBA-15, which provides a mild and neutral reaction environment, short reaction times, and high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the spirocyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted spirooxindoles .
Scientific Research Applications
2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, the compound binds selectively to Hg²⁺ ions, resulting in a measurable fluorescence emission. In biological systems, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
6’-amino-3’-methyl-2-oxo-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile: This compound shares a similar spirocyclic structure and exhibits comparable biological activities.
6’-amino-5-fluoro-3’-methyl-2-oxo-1’-nitro-phenyl-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile:
Uniqueness
What sets 2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to act as both a chemosensor and a bioactive molecule makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H13N3O5 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2'-amino-1-(hydroxymethyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile |
InChI |
InChI=1S/C21H13N3O5/c22-9-13-18(23)29-17-11-5-1-4-8-15(11)28-19(26)16(17)21(13)12-6-2-3-7-14(12)24(10-25)20(21)27/h1-8,25H,10,23H2 |
InChI Key |
VAOJSOMQRGLGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=CC=CC=C5N(C4=O)CO)C(=C(O3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.